2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups . The compound has a molecular formula of C10H8Cl2F3NO and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled conditions . The reaction typically takes place in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide can be compared with similar compounds such as:
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide: This compound has a nitro group instead of a chlorine atom, which can lead to different chemical and biological properties.
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: This compound has a dimethyl group, which can affect its reactivity and interactions.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-3-2-6(12)4-7(8)10(13,14)15/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMOGLJJAPISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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